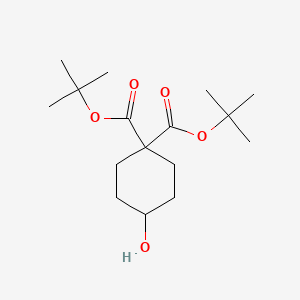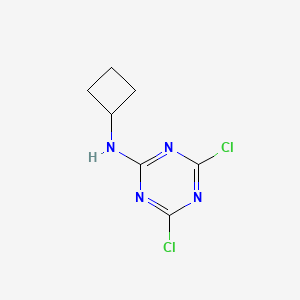
N-(8-hydroxyquinolin-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-hydroxyquinolin-2-yl)methanesulfonamide is a compound that belongs to the class of organic compounds known as quinolines and derivatives. These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyridine ring. The presence of the 8-hydroxyquinoline moiety in this compound imparts it with a range of biological activities, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-hydroxyquinolin-2-yl)methanesulfonamide typically involves the reaction of 8-hydroxyquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(8-hydroxyquinolin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(8-hydroxyquinolin-2-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various metal ions.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to chelate metal ions and inhibit enzymes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(8-hydroxyquinolin-2-yl)methanesulfonamide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound forms stable complexes with metal ions, inhibiting their participation in biological processes. This chelation disrupts the function of metalloenzymes and other metal-dependent proteins, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
Quinoline N-oxide: An oxidized derivative with similar biological activities.
Tetrahydroquinoline: A reduced derivative with different pharmacological properties.
Uniqueness
N-(8-hydroxyquinolin-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which enhances its solubility and bioavailability compared to other quinoline derivatives. This modification also imparts distinct chemical reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
N-(8-hydroxyquinolin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c1-16(14,15)12-9-6-5-7-3-2-4-8(13)10(7)11-9/h2-6,13H,1H3,(H,11,12) |
Clave InChI |
DVBFFXWPMPBXIF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=NC2=C(C=CC=C2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


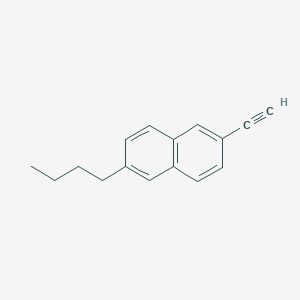
![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)

![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
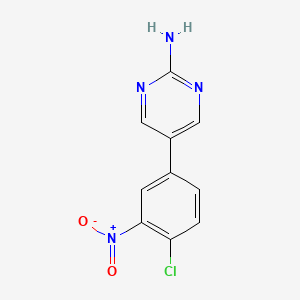
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)

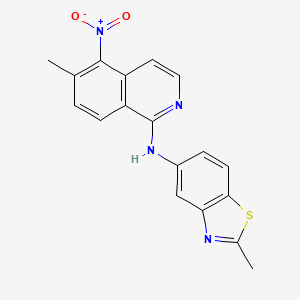
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
